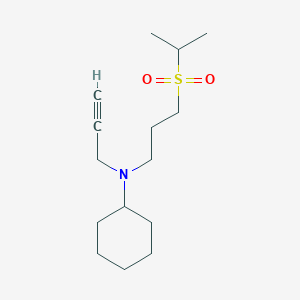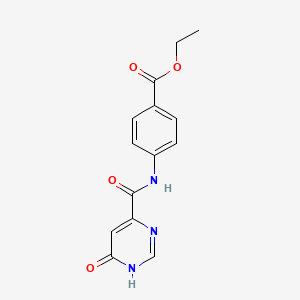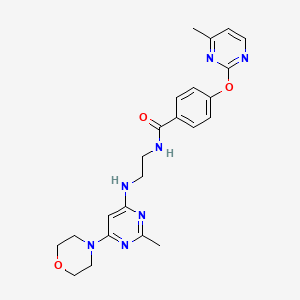
N-(1-methylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, commonly known as THPP-1, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. THPP-1 is a derivative of isonicotinamide and has been synthesized using various methods.
Mécanisme D'action
THPP-1 exerts its biological effects by inhibiting the activity of various enzymes, including acetylcholinesterase and histone deacetylase. It has been shown to have a high affinity for these enzymes, leading to their inhibition and subsequent biological effects.
Biochemical and Physiological Effects:
THPP-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. THPP-1 has also been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This has potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
THPP-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for its target enzymes. However, THPP-1 has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for THPP-1 research. One potential area of research is the development of THPP-1 derivatives with improved solubility and bioavailability. Another area of research is the investigation of THPP-1's potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of THPP-1 and its potential therapeutic applications in other scientific research fields.
In conclusion, THPP-1 is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anticancer and Alzheimer's disease properties. THPP-1 exerts its biological effects by inhibiting the activity of various enzymes and has several advantages for lab experiments. However, it also has some limitations, including its low solubility in water. There are several future directions for THPP-1 research, including the development of THPP-1 derivatives and investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
THPP-1 has been synthesized using various methods, including the reaction of 4-methylpiperidine with 2-(tetrahydro-2H-pyran-4-yloxy)nicotinoyl chloride. Another method involves the reaction of 4-methylpiperidine with 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid, followed by the conversion of the resulting acid to the corresponding acid chloride. The acid chloride is then reacted with isonicotinamide to form THPP-1.
Applications De Recherche Scientifique
THPP-1 has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer properties, with research indicating that it inhibits the growth of cancer cells in vitro and in vivo. THPP-1 has also been studied for its potential use in treating Alzheimer's disease, with research indicating that it has the ability to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-8-3-14(4-9-20)19-17(21)13-2-7-18-16(12-13)23-15-5-10-22-11-6-15/h2,7,12,14-15H,3-6,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCYJHLOHCESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)

![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)


![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)

